3-(1H-Imidazol-1-yl)chroman-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-imidazol-1-yl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12-9-3-1-2-4-11(9)16-7-10(12)14-6-5-13-8-14/h1-6,8,10H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQOJKKYPXNVMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513811 | |
| Record name | 3-(1H-Imidazol-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80930-45-6 | |
| Record name | 3-(1H-Imidazol-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 1h Imidazol 1 Yl Chroman 4 One
Retrosynthetic Analysis of the 3-(1H-Imidazol-1-yl)chroman-4-one Skeleton
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the primary disconnection points are the C-N bond between the imidazole (B134444) and chromanone moieties and the bonds forming the chromanone ring itself.
A key retrosynthetic disconnection involves breaking the C3-N bond of the chroman-4-one ring, which suggests a nucleophilic substitution pathway. This leads back to a 3-halogenated chroman-4-one and imidazole as key precursors. This approach is one of the most direct methods for assembling the target molecule.
Another strategic disconnection can be made within the chromanone ring, specifically at the C2-O and C3-C4 bonds. This suggests a cyclization strategy starting from a 2'-hydroxyacetophenone (B8834) derivative. This precursor already contains the phenolic oxygen and the carbonyl group necessary for forming the chromanone ring, with the remaining atoms of the ring being introduced through various cyclization partners.
Further disconnection of the imidazole ring itself can be envisioned, leading to simpler acyclic precursors that can be assembled in a multi-component reaction fashion. This approach offers the potential for rapid generation of molecular diversity.
Classical and Novel Synthetic Routes to this compound
Several synthetic methodologies have been developed to access the this compound core. These range from classical nucleophilic substitution reactions to more modern multi-component and catalyst-mediated approaches.
A common and straightforward method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom at the 3-position of the chroman-4-one ring with imidazole. nih.govsigmaaldrich.com The starting material, 3-halochroman-4-one (typically 3-bromo- (B131339) or 3-chlorochroman-4-one), is reacted with imidazole in the presence of a base. The base is crucial for deprotonating the imidazole, thereby increasing its nucleophilicity.
The reaction kinetics and mechanism can be influenced by the nature of the leaving group (the halogen) and the reaction conditions, such as the solvent and temperature. nih.gov For instance, the reaction of imidazole with certain oxalate (B1200264) esters has been studied to understand the kinetics of nucleophilic substitution. nih.govsigmaaldrich.com
A zinc-mediated cascade reaction has been developed for the synthesis of 2-alkyl-substituted chroman-4-ones from 3-chlorochromones, which involves a decarboxylative β-alkylation and subsequent dechlorination. rsc.org This highlights the versatility of halogenated chromanones as synthetic intermediates.
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.com This approach is highly atom-economical and efficient.
One such strategy for the synthesis of related imidazole-chromenone structures involves a one-pot cascade reaction of 3-cyanochromones and α-isocyanoacetates. nih.govacs.org This reaction, catalyzed by silver carbonate, proceeds through a series of steps including 1,2-addition, Michael reaction, ring-closing, tautomerization, ring-opening, and a [3+2] cyclization to form the imidazole ring fused to the chromenone core. nih.govacs.org While this method yields 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives, the principles of MCRs are applicable to the synthesis of the isomeric this compound. nih.govacs.org
The use of imidazole as an organocatalyst in MCRs to synthesize functionalized heterocycles further underscores the importance of this scaffold in modern synthetic strategies. rsc.org
The construction of the chromanone ring system can be achieved through various cyclization strategies starting from acyclic precursors. A common starting material is 2'-hydroxyacetophenone or its derivatives. nih.govacgpubs.org
One approach involves the reaction of 2'-hydroxyacetophenones with reagents that can provide the remaining two carbons of the chromanone ring. For instance, the reaction of o-hydroxyacetophenone with certain reagents can lead to the formation of the chroman-4-one skeleton. google.com
A concise, one-pot synthesis of sulfonyl benzofuran-3-ones and chroman-4-ones has been described from α-sulfonyl o-hydroxyacetophenones using a combination of potassium carbonate, copper(I) iodide, and dimethylsulfoxide (DMSO). nih.gov This method efficiently generates a carbon-oxygen and a carbon-carbon bond. nih.gov
The synthesis of flavones (2-phenylchromen-4-ones), which are structurally related to chromanones, often starts from o-hydroxyacetophenones. biomedres.us These methods, such as the Allan-Robinson synthesis, involve the reaction of o-hydroxyaryl ketones with aromatic anhydrides or other reagents to build the chromone (B188151) ring, which can then be reduced to the corresponding chromanone. biomedres.us
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and better selectivity.
Transition Metal-Catalyzed Synthesis: Copper(I) iodide has been used to mediate the synthesis of sulfonyl chroman-4-ones from α-sulfonyl o-hydroxyacetophenones. nih.gov Transition metals are also employed in various cross-coupling reactions that could be adapted for the synthesis of the this compound scaffold.
Organocatalysis: Imidazole itself can act as an organocatalyst in various transformations, including multicomponent reactions for the synthesis of diverse heterocyclic compounds. rsc.org
Mechanochemical Synthesis: While not explicitly reported for this compound, mechanochemical methods, which involve grinding solid reactants together, are gaining traction as a green chemistry approach. This technique can lead to solvent-free or solvent-minimized reactions and can sometimes provide access to products that are difficult to obtain through traditional solution-phase chemistry.
Derivatization Strategies and Analogue Synthesis of the this compound Core
Once the core structure of this compound is synthesized, further modifications can be made to generate a library of analogues for structure-activity relationship (SAR) studies. These derivatizations can be performed on either the chromanone or the imidazole ring.
Modifications on the Chromanone Ring: Substituents can be introduced on the aromatic part of the chromanone ring. This is typically achieved by starting with appropriately substituted 2'-hydroxyacetophenones. The carbonyl group at the 4-position can be reduced to a hydroxyl group or converted to other functional groups. The methylene (B1212753) group at the 2-position can also be functionalized.
Modifications on the Imidazole Ring: The imidazole ring offers several positions for derivatization. The nitrogen atom at position 3 can be alkylated or acylated. youtube.com The carbon atoms of the imidazole ring can also be functionalized, for example, through halogenation or metalation followed by reaction with an electrophile. youtube.com
Below is a table summarizing some of the key synthetic approaches:
| Synthetic Approach | Key Starting Materials | Key Reagents/Catalysts | Reference |
| Nucleophilic Substitution | 3-Halochroman-4-one, Imidazole | Base (e.g., K2CO3) | nih.govsigmaaldrich.com |
| Multi-Component Reaction | 3-Cyanochromone, α-Isocyanoacetate | Ag2CO3 | nih.govacs.org |
| Cyclization from 2'-Hydroxyacetophenone | α-Sulfonyl o-hydroxyacetophenone | K2CO3, CuI, DMSO | nih.gov |
Modifications on the Phenyl Ring of the Chromanone Moiety
The phenyl ring of the chromanone scaffold is a common target for substitution to modulate the electronic and steric properties of the molecule. The synthesis of these analogs typically begins with substituted phenols, which undergo reactions to build the chromanone ring system that is later functionalized with the imidazole moiety.
A general route involves the condensation of a substituted chroman-4-one with an aromatic aldehyde. nih.gov For instance, the synthesis of fluorinated homoisoflavonoids, which are structurally related to chromanones, often starts with appropriately substituted phenols to create the initial chroman-4-one. nih.gov This highlights a strategy where substituents are incorporated into the starting materials before the formation of the heterocyclic core.
Research has shown that introducing various substituents on the phenyl ring can significantly influence the biological activity of the resulting compounds. For example, in related flavonoid structures, substituents on the benzene (B151609) rings can enhance lipophilicity, potentially improving cell membrane penetration. researchgate.net While direct examples for this compound are specific, the general principles of chromanone chemistry suggest that derivatives with substituents like halogens, alkyl, or alkoxy groups on the phenyl ring can be synthesized to fine-tune their pharmacological profiles. The synthesis of ester-containing chroman-4-ones has also been achieved through cascade radical annulation of 2-(allyloxy)arylaldehydes, demonstrating a modern approach to functionalizing the core structure before or during its formation. mdpi.com
Modifications on the Imidazole Heterocycle (e.g., N-substitution, C-substitution)
The imidazole ring itself offers several positions for chemical alteration, primarily at the nitrogen and carbon atoms. nih.govnih.gov These modifications are instrumental in creating derivatives with diverse biological and chemical properties. nih.gov
N-Substitution: The un-substituted nitrogen atom (N-3) of the imidazole ring in this compound is nucleophilic and can be readily alkylated or arylated. nih.govyoutube.com This process, often termed N-alkylation, allows for the introduction of various side chains. nih.gov For example, reacting the parent compound with alkyl halides in the presence of a base can yield N-alkylated derivatives. nih.gov This approach provides a straightforward method to generate libraries of compounds with varying substituents at the imidazole nitrogen. nih.gov
C-Substitution: The carbon atoms of the imidazole ring (C-2, C-4, and C-5) are also amenable to functionalization, although this can be more challenging than N-substitution. nih.govnih.gov Direct C-H arylation has emerged as a powerful tool for this purpose, allowing for the regioselective introduction of aryl groups using metal catalysts. nih.gov It is also possible to build the chromanone structure onto a pre-functionalized imidazole. For example, a Claisen-Schmidt condensation can be used to create chalcones containing a substituted imidazole ring, which are precursors to related heterocyclic systems. mdpi.com These methods enable the synthesis of highly substituted imidazole derivatives, expanding the chemical space for drug discovery. nih.govorganic-chemistry.org
Elaboration at the Chromanone Pyrone Ring (e.g., C-2, C-3 positions)
The pyrone ring of the chromanone system contains several reactive sites that can be targeted for chemical modification, particularly the C-2 and C-3 positions.
Modifications at C-2: The C-2 position, being adjacent to the ring oxygen and the carbonyl group, can be functionalized through various reactions. While direct substitution at this position on the pre-formed 3-(imidazolyl)chromanone is less common, strategies involving the cyclization of appropriately substituted precursors can introduce diversity at C-2. For instance, cascade radical cyclization of 2-(allyloxy)arylaldehydes can lead to chroman-4-ones with substituents at the C-2 position. mdpi.com
Modifications at C-3: The C-3 position is activated by the adjacent C-4 carbonyl group. The initial synthesis of this compound itself involves the nucleophilic substitution of a leaving group (like a halogen) at the C-3 position of a chromanone precursor by imidazole. Further reactions at this position are less straightforward without disrupting the imidazole substituent. However, related chemistries, such as the condensation of chroman-4-ones with aldehydes to form 3-benzylidene-4-chromanones, demonstrate the reactivity of the C-3 position. nih.gov It is conceivable that the imidazole ring could be introduced after such a condensation, leading to more complex structures.
Investigation of Reaction Mechanisms and Side-Reactions during Synthesis
The synthesis of this compound is not without its complexities, and understanding the reaction mechanisms and potential side-reactions is crucial for optimizing reaction conditions and improving yields.
Dehydrohalogenation Pathways during Halochromanone Reactions
A primary method for synthesizing the title compound involves the reaction of a 3-halochromanone (typically 3-bromochromanone) with imidazole. During this nucleophilic substitution reaction, a common side-reaction is dehydrohalogenation. Instead of substitution, the imidazole can act as a base, abstracting the proton at C-3 and eliminating the halogen to form a chromone, an α,β-unsaturated ketone. This side-reaction competes with the desired substitution and its prevalence can be influenced by factors such as the solvent, temperature, and the specific base used. Careful control of these conditions is necessary to favor the formation of the desired 3-(imidazolyl)chromanone product over the chromone byproduct.
Ring-Opening and Re-aromatization Processes
Under certain conditions, particularly with strong nucleophiles or bases, the chromanone ring itself can be susceptible to ring-opening. The reaction of imidazole with the chromanone system can potentially lead to the cleavage of the pyrone ring. This can occur through nucleophilic attack at the carbonyl carbon (C-4), followed by a series of rearrangements. Studies on related systems have shown that the imidazole ring can be opened under alkaline conditions, forming formylated pyrimidine (B1678525) derivatives. nih.gov While this specific reaction relates to the imidazole ring itself, it highlights the potential for ring-opening reactions in heterocyclic systems under certain pH conditions. nih.gov In the context of chromanones, a strong base could induce ring-opening, leading to the formation of a substituted 2'-hydroxychalcone, which could then potentially re-aromatize or undergo other transformations, leading to a complex mixture of products.
Advanced Structural Elucidation and Conformational Analysis of 3 1h Imidazol 1 Yl Chroman 4 One Derivatives
Spectroscopic Characterization Techniques for Molecular Architecture
Spectroscopic methods are instrumental in piecing together the structural puzzle of complex organic molecules. By analyzing the interaction of these compounds with electromagnetic radiation, detailed information about their connectivity, functional groups, and electronic nature can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for a detailed mapping of the molecular framework.
In the study of 3-(1H-imidazol-1-yl)chroman-4-one derivatives, ¹H NMR spectra reveal characteristic signals for the protons of the chromanone and imidazole (B134444) rings. scispace.com The chemical shifts of the methylene (B1212753) protons at the 3-position of the chroman-4-one moiety are typically observed around 2.70 ppm, influenced by the adjacent carbonyl and alkoxy groups. mdpi.com The aromatic protons of the benzopyran and imidazole rings exhibit distinct patterns of splitting and chemical shifts, which can be affected by the presence and position of various substituents. scispace.comnih.gov For instance, in a related 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one, the ¹H NMR spectrum showed six aromatic methine signals with distinct multiplicities and chemical shifts. scispace.com
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon (C-4) of the chroman-4-one ring typically resonates at a downfield chemical shift, a characteristic feature for this functional group. mdpi.commdpi.com The signals for the carbons of the imidazole ring and the benzopyran system can be precisely assigned using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). ceon.rs These experiments establish correlations between directly bonded and long-range coupled protons and carbons, respectively, confirming the connectivity of the entire molecule. ceon.rs
Furthermore, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the stereochemistry of these compounds. ceon.rs By identifying protons that are close in space, the relative configuration of substituents can be established. ipb.pt For example, the stereochemistry of related azetidin-2-one (B1220530) derivatives has been determined by analyzing the coupling constants between vicinal protons, where Jcis and Jtrans values differ significantly. ipb.pt
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 3-Substituted Chroman-4-one Derivative
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Chromanone Moiety | ||
| C-2 | - | ~79.0 |
| CH₂-3 | ~2.70 | ~45.0 |
| C-4 | - | >160.0 |
| C-4a | - | ~118.0 |
| C-5 | ~7.80 | ~127.0 |
| C-6 | ~7.00 | ~122.0 |
| C-7 | ~7.50 | ~136.0 |
| C-8 | ~7.00 | ~118.0 |
| C-8a | - | ~161.0 |
| Imidazole Moiety | ||
| C-2' | ~7.90 | ~138.0 |
| C-4' | ~7.20 | ~129.0 |
| C-5' | ~7.10 | ~120.0 |
Note: The chemical shifts are approximate and can vary depending on the specific substituents and the solvent used.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements of molecules. This precision allows for the determination of the elemental composition of a compound, confirming its molecular formula. For this compound derivatives, HRMS is used to verify the expected molecular weight and elemental makeup, lending crucial support to the structure proposed by NMR and other spectroscopic methods. scispace.com The technique can differentiate between compounds with the same nominal mass but different elemental formulas, providing an unambiguous identification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. In the IR spectra of this compound derivatives, several characteristic absorption bands are expected.
A strong absorption band in the region of 1680-1640 cm⁻¹ is indicative of the C=O stretching vibration of the chroman-4-one ketone group. masterorganicchemistry.comresearchgate.net The C=N and C=C stretching vibrations of the imidazole and aromatic rings typically appear in the 1600-1400 cm⁻¹ region. vscht.cz Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. masterorganicchemistry.com The presence of an N-H bond in the imidazole ring can give rise to a broad absorption band in the region of 3500-3200 cm⁻¹. scispace.com
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretching | 1680 - 1640 |
| C=N (Imidazole) | Stretching | ~1600 |
| C=C (Aromatic) | Stretching | 1600 - 1400 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| N-H (Imidazole) | Stretching | 3500 - 3200 (broad) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The chroman-4-one and imidazole moieties in this compound derivatives contain π-electron systems that give rise to characteristic UV-Vis absorption bands.
Typically, these compounds exhibit absorption maxima corresponding to π→π* and n→π* transitions. The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic rings. mdpi.commu-varna.bg UV-Vis spectroscopy can be used to study the effect of substitution on the electronic properties of the molecule and to perform quantitative analyses. researchgate.net
Diffraction-Based Structural Determination
While spectroscopic techniques provide valuable information about molecular connectivity and functional groups, diffraction methods offer a definitive picture of the three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Crystal Packing
Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be constructed. This allows for the accurate determination of bond lengths, bond angles, and torsion angles. nih.govmdpi.com
Table 3: Illustrative Crystallographic Data for an Imidazole-Containing Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.4067 (5) |
| b (Å) | 6.8534 (3) |
| c (Å) | 23.2437 (12) |
| β (°) | 94.627 (2) |
| Volume (ų) | 1652.37 (14) |
| Z | 4 |
Note: This data is for a related imidazole-containing compound and serves as an example of the type of information obtained from SC-XRD. mdpi.com
Conformational Analysis and Molecular Dynamics Investigations
The three-dimensional structure and dynamic behavior of this compound derivatives are critical determinants of their chemical and physical properties. Conformational analysis and molecular dynamics provide insights into the molecule's preferred shapes, the flexibility of its constituent rings, and the energetic landscape of its various forms.
The chroman-4-one scaffold is not planar. The heterocyclic ring can adopt several non-planar conformations to minimize steric and torsional strain. The most common conformations are the 'half-chair' and the 'sofa'. The specific conformation adopted by a this compound derivative depends on the nature and orientation of the imidazole substituent at the C3 position.
Ring puckering analysis, often described by Cremer-Pople parameters, quantifies the exact shape of the ring. These parameters define the degree and type of puckering, allowing for a precise description beyond simple 'chair' or 'sofa' labels. For instance, in related heterocyclic systems, the introduction of substituents can significantly alter the puckering amplitude. researchgate.net The puckering can influence the outcome of chemical reactions. For example, in some five-membered heterocyclic rings, ring-puckering can compete with and slow down other processes like light-induced ring-opening. nih.gov
Molecular dynamics simulations and NMR techniques, particularly those measuring nuclear Overhauser effects (NOEs), are powerful tools for investigating these conformations in solution. unifi.itmdpi.com These methods can help establish the predominant conformers and the equilibrium between them. mdpi.com
Table 1: Representative Chromanone Ring Conformations and Puckering Parameters Note: This table is illustrative, showing typical parameters for chromanone-like rings. Specific values for this compound would require dedicated computational or crystallographic studies.
| Conformation | Puckering Amplitude (Q) | Theta (θ) (°) | Phi (φ) (°) | Description |
| Ideal Sofa | > 0 | 90 or 270 | Variable | Five atoms are coplanar, one is out of the plane. |
| Ideal Half-Chair | > 0 | 54.7 or 125.3 | Variable | Two adjacent atoms are displaced on opposite sides of the plane formed by the other four. |
| Twist-Boat | > 0 | 90 or 270 | Variable | A twisted conformation avoiding eclipsing interactions. |
For protonated imidazoles, an equilibrium can exist between an aromatic (1H-Imidazolium) and a non-aromatic (4H-Imidazolium) tautomer. researchgate.net The relative stability is governed by a balance between π-resonance, which favors the aromatic form, and electronic effects from substituents. researchgate.net Electron-donating groups can sometimes stabilize the non-aromatic tautomer, whereas electron-withdrawing groups tend to favor the aromatic form. researchgate.net
The C3 carbon of the chroman-4-one ring in this compound is a stereocenter. When another stereocenter is present in the molecule, or when it is synthesized using chiral auxiliaries, diastereomers can be formed. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties, such as melting points, boiling points, and solubility. unacademy.com This difference in properties allows for their separation by techniques like fractional distillation or chromatography. unacademy.com
The diastereomeric excess (de) is a measure of the purity of a sample containing diastereomers. It quantifies the degree to which one diastereomer is present in a greater amount than the other. unacademy.com It is calculated as the absolute difference in the mole fractions of the two diastereomers, expressed as a percentage.
Calculation of Diastereomeric Excess (de): de (%) = |(m1 - m2) / (m1 + m2)| * 100 where m1 and m2 are the masses or moles of the major and minor diastereomers, respectively. unacademy.com
A sample with a 70:30 ratio of two diastereomers has a 40% diastereomeric excess. unacademy.com A pure compound has a de of 100%, while a 1:1 mixture has a de of 0%. unacademy.com The determination of de is crucial for quantifying the stereoselectivity of a reaction. unacademy.com Modern analytical techniques, particularly chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are commonly used for this purpose. rsc.org
Table 2: Interpretation of Diastereomeric Excess (de) Values
| Diastereomeric Ratio (Major:Minor) | Diastereomeric Excess (de) | Description |
| 50:50 | 0% | Racemic mixture of diastereomers |
| 75:25 | 50% | Moderate excess of one diastereomer |
| 90:10 | 80% | High excess of one diastereomer |
| 95:5 | 90% | Very high excess of one diastereomer |
| >99:1 | >98% | Essentially a single diastereomer |
The conformation of this compound is stabilized by a network of intramolecular interactions. These can include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For example, an intramolecular hydrogen bond could potentially form between the carbonyl oxygen (O4) of the chromanone ring and a hydrogen atom on the imidazole ring. nih.gov The presence and strength of such non-covalent interactions are often studied using X-ray crystallography and computational methods. nih.govresearchgate.net
A critical aspect of the molecule's dynamic behavior is the rotational barrier around the single bond connecting the C3 of the chromanone ring to the N1 of the imidazole ring (C3-N1). Restricted rotation around this bond can lead to the existence of stable rotational isomers, or atropisomers, if the energy barrier is high enough. The magnitude of this barrier is influenced by the steric bulk of the substituents on both rings and electronic interactions. nih.govresearchgate.net
The energy barriers to rotation can be determined experimentally using dynamic NMR spectroscopy, which measures the temperature at which distinct signals for the rotational isomers coalesce. nih.gov Computational methods, such as Density Functional Theory (DFT), are also used to calculate these energetic barriers. nih.govresearchgate.net Studies on related N-aryl systems have shown that rotational barriers around N-C bonds can range from 82 to over 140 kJ/mol, depending on the substituents and the nature of the heterocyclic rings involved. researchgate.netresearchgate.net
Table 3: Representative Rotational Energy Barriers in N-Aryl Heterocyclic Systems Note: These values are from related systems and serve to illustrate the range of energy barriers. The specific barrier for this compound would depend on its exact substitution pattern.
| Compound Type | Bond | Method | Rotational Barrier (kJ/mol) | Reference |
| 3-(o-aryl)-5-methyl-rhodanines | C(aryl)-N | Dynamic NMR & DFT | ~82 - 129 | nih.govresearchgate.net |
| 3-(o-aryl)-quinazolin-4-ones | C(aryl)-N3 | Thermal Racemization | 112.7 - 140.8 | researchgate.net |
| 1-aryl-pyrimidin-2(1H)-ones | C(aryl)-N1 | Thermal Racemization | ~131 - 142 | researchgate.net |
Computational and Theoretical Investigations of 3 1h Imidazol 1 Yl Chroman 4 One
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations provide a microscopic view of the molecule, revealing details about its geometry, stability, and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed for accurate predictions of molecular geometries and properties. researchgate.netnih.gov
Optimized Geometries: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy state. This process yields optimized bond lengths, bond angles, and dihedral angles. While specific experimental data for 3-(1H-Imidazol-1-yl)chroman-4-one is not available, calculations on analogous structures containing chromone (B188151) and imidazole (B134444) moieties provide expected values. mdpi.comnih.gov The optimized geometry confirms the planar structure of the chromone and imidazole rings and reveals the spatial relationship between these two key components. nih.gov
| Parameter | Bond/Angle | Calculated Value (Å or °) | Reference Analog |
|---|---|---|---|
| Bond Lengths (Å) | C=O (Chromanone) | ~1.25 | (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide nih.gov |
| C-N (Imidazole) | ~1.31 - 1.38 | ({[(1E)-3-(1H-Imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-methylphenyl)methanone mdpi.com | |
| Bond Angles (°) | O-C-C (Chromanone) | ~120 | (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide nih.gov |
| C-N-C (Imidazole) | ~107 | ({[(1E)-3-(1H-Imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-methylphenyl)methanone mdpi.com |
Electronic Properties: DFT calculations also predict key electronic properties. The dipole moment, a measure of molecular polarity, is determined by the charge distribution. For related imidazole derivatives, calculated dipole moments indicate significant polarity, which is crucial for intermolecular interactions.
Vibrational Frequencies: Theoretical vibrational analysis predicts the frequencies of infrared (IR) and Raman spectra. nih.gov By comparing calculated frequencies with experimental data from analogous compounds, the accuracy of the optimized geometry can be confirmed. researchgate.net For instance, the characteristic stretching frequency of the carbonyl (C=O) group in the chromanone ring is a key vibrational mode identified in these studies.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. A small energy gap suggests that the molecule is more reactive and that it requires less energy to be excited, facilitating intramolecular charge transfer (ICT). nih.gov In analogs of this compound, the HOMO is typically localized on the chromanone moiety, while the LUMO is distributed across the imidazole ring, indicating that charge transfer occurs from the chromanone to the imidazole system upon excitation. nih.govresearchgate.net
| Compound Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| (E)-1-(1H-imidazol-1-yl)prop-2-en-1-one | -5.9636 | -2.4857 | 3.4788 | |
| (Z)-3-(3-bromophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one | - | - | 3.9691 | researchgate.net |
| p-nitroaniline (for comparison) | - | - | 3.8907 | thaiscience.info |
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and the stability arising from electron transfer between occupied and unoccupied orbitals within the molecule. nih.govresearchgate.net This method examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, allowing for the identification of sites prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. thaiscience.inforesearchgate.net
For this compound, the MEP map is expected to show a significant negative potential around the carbonyl oxygen atom of the chroman-4-one ring and the nitrogen atoms of the imidazole ring, making them the primary sites for electrophilic interactions and hydrogen bond formation. researchgate.netnih.gov Conversely, the hydrogen atoms attached to the aromatic rings would exhibit positive potential, marking them as sites for nucleophilic attack. nih.gov
The this compound molecule possesses a chiral center at the C3 position of the chroman ring, meaning it can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). Electronic Circular Dichroism (ECD) spectroscopy is a key experimental technique for determining the absolute configuration of chiral molecules. nih.gov
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the theoretical ECD spectra for both the (R) and (S) enantiomers. ustc.edu.cnunits.itnih.gov The calculated spectrum is then compared with the experimentally measured spectrum. A match between the theoretical spectrum of one enantiomer and the experimental data allows for the unambiguous assignment of the absolute configuration of the compound. nih.gov This method relies on the principle that enantiomers exhibit mirror-image ECD spectra. nih.gov
Molecular Modeling of Intermolecular Interactions and Target Engagement
Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is crucial for evaluating its potential as a therapeutic agent. Molecular docking is a computational technique widely used for this purpose. frontiersin.org
Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it binds to the active site of a target protein. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. frontiersin.org
For imidazole and chromone-containing compounds, docking studies have revealed critical interactions with the amino acid residues of various enzyme active sites. nih.govnih.gov For instance, the imidazole nitrogen atoms and the chromanone carbonyl oxygen are often involved in forming hydrogen bonds with polar residues like histidine, arginine, or cysteine in a protein's binding pocket. nih.govfrontiersin.org The aromatic rings of the chromanone and imidazole moieties can participate in π-π stacking interactions with aromatic residues such as tryptophan, tyrosine, or phenylalanine. frontiersin.org These combined interactions determine the binding energy and specificity of the compound for its target.
| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues | Reference |
|---|---|---|---|
| Hydrogen Bonding | Imidazole N-atoms, Chromanone C=O | ARG, HIS, CYS, TYR | nih.govfrontiersin.org |
| π-π Stacking | Chromone aromatic ring, Imidazole ring | TRP, TYR, PHE | frontiersin.org |
| Hydrophobic Interactions | Chromanone aliphatic part | LEU, VAL, ILE | nih.gov |
Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its protein target.
Studies on various chroman-4-one derivatives have demonstrated their potential to bind to a range of biological targets. For instance, 3-benzylidene chroman-4-one analogs have been computationally docked against vanin-1, estrogen receptor (ER), and Akt proteins, showing excellent binding efficacy. tandfonline.com Similarly, other chroman-4-one derivatives have been identified as inhibitors of enzymes like pteridine (B1203161) reductase 1 (PTR1), which is crucial for certain parasites. nih.gov Docking studies of these compounds revealed key interactions within the enzyme's active site, such as π-sandwich stacking with amino acid residues and hydrogen bonding with the cofactor NADP+. nih.gov
For this compound, the imidazole moiety would be expected to play a significant role in its binding interactions. Imidazole is capable of forming hydrogen bonds and coordinating with metal ions, which could enhance binding affinity and specificity for certain protein targets. Docking studies on imidazole-containing compounds have highlighted the importance of this group in anchoring the ligand within the active site of enzymes like the SARS-CoV-2 main protease. rsc.org Therefore, it is plausible that the imidazole group of this compound could engage in similar critical interactions.
A hypothetical docking study of this compound might reveal interactions such as:
Hydrogen bonding: The nitrogen atoms of the imidazole ring and the carbonyl oxygen of the chroman-4-one core could act as hydrogen bond acceptors, while the N-H of the imidazole could be a donor.
π-π stacking: The aromatic rings of the chroman and imidazole moieties could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. nih.gov
Hydrophobic interactions: The chroman scaffold itself provides a significant hydrophobic surface that can interact favorably with nonpolar pockets in a protein.
Table 1: Potential Interacting Residues for this compound Based on Analog Studies
| Interaction Type | Potential Interacting Amino Acid Residues | Source of Inference |
| Hydrogen Bonding | Asp, Glu, Ser, Thr, Arg, His | General principles of protein-ligand interactions and studies on related compounds. nih.gov |
| π-π Stacking | Phe, Tyr, Trp | Docking studies of chroman-4-one derivatives with various enzymes. nih.gov |
| Hydrophobic Interactions | Ala, Val, Leu, Ile, Met | General structure of chroman-4-one and its derivatives. nih.gov |
Molecular Dynamics Simulations for Dynamic Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. youtube.comyoutube.comchoderalab.org These simulations can reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.
While specific MD simulation data for this compound is not available, studies on related systems demonstrate the utility of this technique. MD simulations can be used to:
Assess the stability of the hydrogen bonds and other non-covalent interactions over the simulation period.
Identify conformational changes in the protein upon ligand binding.
Calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The stability of a ligand-protein complex is determined by a network of non-covalent interactions. nih.govrsc.org These interactions, though individually weak, collectively contribute to the binding affinity and specificity.
Key non-covalent interactions for chroman-4-one derivatives include:
Hydrogen Bonds: The carbonyl group at position 4 is a prominent hydrogen bond acceptor. nih.gov In this compound, the imidazole ring introduces additional hydrogen bonding capabilities.
π-π Stacking: The benzene (B151609) ring of the chroman scaffold and the imidazole ring can participate in π-π stacking interactions with aromatic residues in the binding site. nih.gov
Hydrophobic Interactions: The nonpolar parts of the molecule contribute to binding through the hydrophobic effect.
Studies on luotonin A derivatives, which also contain heterocyclic ring systems, have shown that a combination of fluorescence quenching, viscosity measurements, and molecular modeling can be used to characterize their non-covalent interactions with DNA. nih.gov These studies concluded that the binding was not intercalative but rather occurred through the minor groove, highlighting the importance of shape and specific non-covalent interactions. nih.gov
Table 2: Predicted Non-Covalent Interactions for this compound
| Functional Group | Potential Non-Covalent Interaction | Interacting Partner in a Protein |
| Carbonyl (C4) | Hydrogen Bond Acceptor | Amino acid residues with donor groups (e.g., Ser, Thr, Arg) |
| Imidazole Ring | Hydrogen Bond Donor/Acceptor, π-π Stacking | Polar and aromatic amino acid residues (e.g., His, Tyr, Trp) |
| Benzene Ring | π-π Stacking, Hydrophobic | Aromatic and nonpolar amino acid residues (e.g., Phe, Leu, Val) |
| Chroman Oxygen | Hydrogen Bond Acceptor | Amino acid residues with donor groups |
Computational Approaches to Structure-Activity Relationship (SAR) Derivation
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are invaluable in developing SAR models by correlating structural features with activity data.
For chroman-4-one derivatives, SAR studies have revealed several key insights:
Substitution Pattern: The position and nature of substituents on the chroman-4-one ring system markedly affect biological activity. acs.org
Importance of the Carbonyl Group: The carbonyl group at position 4 is often essential for potent inhibitory activity. acs.org
Role of Substituents: In a series of 3-benzylidene chroman-4-one analogs, the presence of methoxy (B1213986) and ethoxy/methyl/isopropyl groups was crucial for antifungal activity. tandfonline.com In another study on SIRT2 inhibitors, alkyl chains at the 2-position and electron-withdrawing groups at the 6- and 8-positions were found to be important for high potency. nih.gov
For this compound, the imidazole substituent at the 3-position is a key structural feature. A systematic computational SAR study would involve synthesizing and testing a series of analogs with modifications to the imidazole ring (e.g., substitution on the ring) and the chroman scaffold. This data could then be used to build a quantitative structure-activity relationship (QSAR) model, which could predict the activity of novel, unsynthesized compounds.
Theoretical Prediction of Chemical Reactivity and Selectivity in Novel Transformations
Computational chemistry can also be used to predict the chemical reactivity and selectivity of a molecule. Methods like Density Functional Theory (DFT) can calculate various molecular properties that provide insights into where and how a molecule is likely to react.
For this compound, theoretical calculations could be used to predict:
Electron Density Distribution: This can identify the most nucleophilic and electrophilic sites in the molecule. The nitrogen atoms of the imidazole ring are likely to be nucleophilic, while the carbonyl carbon is electrophilic.
Frontier Molecular Orbitals (HOMO and LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively.
Reaction Pathways and Transition States: For a proposed chemical transformation, computational methods can be used to model the reaction pathway, identify the transition state structures, and calculate the activation energies. This can help in predicting the feasibility and selectivity of the reaction.
For example, theoretical studies could be employed to predict the outcome of various synthetic modifications, such as electrophilic substitution on the benzene or imidazole rings, or nucleophilic addition to the carbonyl group. This predictive power can guide the design of new synthetic routes and the creation of novel derivatives.
Mechanistic Molecular and Cellular Investigations in Vitro Focus
Identification and Characterization of Specific Molecular Targets
The biological activity of a compound is defined by its interaction with specific molecular targets. Research has identified several enzymes, receptors, and macromolecules as potential targets for compounds featuring the chroman-4-one and imidazole (B134444) structures.
The chroman-4-one scaffold is recognized as a "privileged structure" in drug discovery, known to interact with a wide range of enzymes. researchgate.netnih.gov The addition of an imidazole ring often confers specific binding properties, particularly for metalloenzymes or enzymes with histidine-recognizing sites.
Sirtuin 2 (Sirt2): The chroman-4-one framework is a potent and selective inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase implicated in various cellular processes. nih.govacs.org Studies on a variety of chroman-4-one derivatives show inhibitory concentrations in the low micromolar range and high selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3. acs.org This inhibition is thought to occur through interactions within the enzyme's catalytic domain, blocking the deacetylation of key protein substrates. scbt.com A proposed binding model, based on a homology model of SIRT2, suggests that substituents on the chroman-4-one ring fit into a narrow hydrophobic channel within the enzyme. acs.org
Lanosterol (B1674476) 14α-demethylase (CYP51): The imidazole moiety is a classic pharmacophore for inhibiting lanosterol 14α-demethylase, a critical cytochrome P450 enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.govwikipedia.org A study dedicated to imidazolylchromanones identified them as effective inhibitors of this enzyme, with antifungal activity comparable to the drug fluconazole. nih.gov The inhibitory mechanism involves the nitrogen atom of the imidazole ring coordinating with the heme iron atom in the enzyme's active site. nih.gov This blocks the normal catalytic cycle, preventing the conversion of lanosterol to ergosterol and thereby disrupting fungal cell membrane integrity. wikipedia.orgmedex.com.bd Molecular docking studies suggest that the di-axial conformation of the 2-alkyl and 3-imidazolyl groups on the chroman-4-one ring is the active form for binding to the demethylase. nih.gov
β-Glucuronidase: Chromen-4-one (the unsaturated analog of chroman-4-one) derivatives have demonstrated potent inhibitory activity against β-glucuronidase. nih.gov A series of chromen-4-one-oxadiazole analogs showed IC50 values significantly lower than the standard inhibitor, D-saccharic acid 1,4-lactone. nih.gov The activity is highly dependent on the substitution pattern on the phenyl ring, indicating specific interactions within the enzyme's active site. nih.gov While the specific imidazole derivative has not been tested, the strong performance of the core scaffold suggests it is a promising candidate for inhibition.
p38 MAP Kinase: While direct data on 3-(1H-imidazol-1-yl)chroman-4-one is unavailable, closely related 3-(4-fluorophenyl)-2-(4-pyridyl)chromone derivatives are potent p38α MAP kinase inhibitors, with IC50 values in the low nanomolar range. acs.org These inhibitors demonstrate excellent selectivity when tested against a broad panel of other kinases. acs.org The mechanism for this class of inhibitors involves binding to the ATP-binding site of the kinase. rsc.org
Cholinesterases (Acetylcholinesterase - AChE): The inhibition of AChE is a key strategy in managing Alzheimer's disease. nih.gov Various heterocyclic compounds containing scaffolds related to this compound have been evaluated as AChE inhibitors. For instance, benzimidazole-oxadiazole derivatives have shown excellent inhibitory activity, with kinetic studies indicating they bind to an allosteric site on the enzyme. nih.gov The activity is often reversible and competitive or non-competitive, depending on the specific structure. nih.gov
Inosine-5'-monophosphate dehydrogenase (IMPDH): There is currently no available research data specifically linking this compound or related chroman-4-one derivatives to the inhibition of IMPDH.
Table 1: In Vitro Enzyme Inhibitory Activities of Structurally Related Chroman-4-one/Chromone (B188151) Derivatives
| Enzyme Target | Derivative Scaffold | Potency (IC₅₀) | Selectivity | Reference |
|---|---|---|---|---|
| SIRT2 | Chroman-4-one | Low μM range | High vs. SIRT1/SIRT3 | acs.org |
| Lanosterol 14α-demethylase | Imidazolylchromanone | Activity comparable to fluconazole | Fungal specific | nih.gov |
| β-Glucuronidase | Chromen-4-one-oxadiazole | 0.8 - 42.3 μM | Not specified | nih.gov |
| p38α MAP Kinase | 3-Phenyl-2-pyridyl-chromone | 17 nM (for derivative 8a) | High vs. 61 other kinases | acs.org |
| Acetylcholinesterase | Benzimidazole-oxadiazole | 41.87 μM (for derivative 16) | Not specified | nih.gov |
The specific binding of a ligand to a receptor active site is crucial for its pharmacological effect. For the chroman-4-one scaffold, detailed interaction analyses have been performed.
Pteridine (B1203161) Reductase 1 (PTR1): In a study on parasitic enzymes, chroman-4-one derivatives were identified as inhibitors of PTR1. nih.gov X-ray crystallography of the enzyme-inhibitor complex revealed that the chroman-4-one moiety is involved in a π-sandwich between the nicotinamide (B372718) of the NADP+ cofactor and a phenylalanine residue (Phe97 or Phe113). nih.gov The carbonyl group at position 4 forms a hydrogen bond with an arginine residue (Arg17), and the ether oxygen (O1) points towards aspartate and tyrosine side chains. nih.gov These detailed interactions provide a structural basis for the inhibitory activity and a foundation for structure-based drug design. nih.gov
Other Receptors: The imidazole moiety is a known pharmacophore for various receptors. Studies on other imidazole-containing compounds show high-affinity binding to targets like the histamine (B1213489) H3 receptor, demonstrating the versatility of this chemical group in ligand-receptor interactions.
Human serum albumin (HSA) is the most abundant protein in blood plasma and acts as a transport vehicle for many drugs and endogenous molecules. mdpi.com The binding of a compound to HSA affects its distribution and availability.
Spectroscopic and molecular docking studies on the interaction between novel imidazole derivatives and HSA have shown a high binding affinity, with binding constants in the order of 10⁴ M⁻¹. nih.gov The primary mechanism of interaction is static quenching, indicating the formation of a stable ground-state complex. nih.gov Site marker competition experiments, combined with molecular docking, revealed that these imidazole derivatives preferentially bind to Sudlow's site I (the warfarin (B611796) binding site) located in subdomain IIA of the protein. nih.gov This binding induces conformational changes in the secondary structure of HSA, altering its helical content. nih.gov
Cellular Pathway Modulation Studies in Model Systems (in vitro)
By interacting with specific molecular targets, compounds can modulate complex cellular signaling pathways and elicit distinct cellular responses.
The inhibition of specific enzymes by this compound and its analogs directly translates to the modulation of key cellular pathways.
p53 and Cell Cycle Pathways: Inhibition of SIRT2 can lead to the hyperacetylation of tumor suppressor proteins like p53. nih.gov This enhanced acetylation can activate p53, leading to the increased expression of its downstream target genes. nih.gov In non-small cell lung cancer cell lines, treatment with SIRT2 inhibitors led to elevated expression of the cell cycle regulator CDKN1A (encoding p21) and the pro-apoptotic genes PUMA and NOXA. nih.gov
Metabolic Pathways: SIRT2 is a key regulator of cellular metabolism. Its inhibition in T-cells has been shown to provoke hyper-acetylation of multiple metabolic enzymes involved in glycolysis and the TCA cycle. nih.gov This leads to an amplification of their activities, resulting in increased aerobic glycolysis and oxidative phosphorylation (OxPhos). nih.gov
Sterol Biosynthesis Pathway: The inhibition of lanosterol 14α-demethylase directly blocks the ergosterol biosynthesis pathway in fungi. nih.gov This disruption not only depletes ergosterol, a vital component of the fungal cell membrane, but also leads to the accumulation of toxic sterol precursors, ultimately impairing cell growth. medex.com.bd
Mitosis and Proliferation Pathways: p38 MAP kinase is a key negative regulator of cardiomyocyte proliferation. nih.gov Inhibition of p38 activity regulates the expression of genes required for mitosis, including cyclin A and cyclin B, and can promote cytokinesis in adult cardiomyocytes. nih.gov
The modulation of cellular pathways results in observable cellular responses, such as the inhibition of cell growth.
Anti-proliferative Effects: Chroman-4-one-based SIRT2 inhibitors have demonstrated anti-proliferative effects in various cancer cell lines. nih.gov The potency of these compounds in inhibiting cell growth correlates with their SIRT2 inhibitory activity. nih.gov A key cellular indicator of SIRT2 inhibition is the increased acetylation of α-tubulin, a known SIRT2 substrate, which has been observed in treated cancer cells. nih.gov In some non-small cell lung cancer lines, SIRT2 inhibitors induce apoptosis, a form of programmed cell death, particularly in cells with functional p53. nih.gov
Inhibition of Osteoclastogenesis: Naturally occurring chroman-4-one derivatives isolated from fungi have been shown to have moderate inhibitory effects on osteoclastogenesis in RAW 264.7 cell lines by suppressing NF-κB activation. rsc.org
Table 2: In Vitro Cellular Responses to Chroman-4-one Derivatives
| Cell Line | Compound Type | Cellular Effect | Observed Mechanism | Reference |
|---|---|---|---|---|
| MCF-7 (Breast Cancer) | Chroman-4-one SIRT2 inhibitor | Anti-proliferative | Correlated with SIRT2 inhibition | nih.gov |
| A549 (Lung Carcinoma) | Chroman-4-one SIRT2 inhibitor | Anti-proliferative | Increased α-tubulin acetylation | nih.gov |
| A549 (Lung Carcinoma) | Novel SIRT2 inhibitor (AEM1/AEM2) | p53-dependent apoptosis | Increased p53 acetylation | nih.gov |
| RAW 264.7 (Macrophage) | Natural Chroman-4-one | Inhibition of osteoclastogenesis | Suppression of NF-κB activation | rsc.org |
Structure-Activity Relationship (SAR) Studies for Molecular Interaction and Cellular Effects
Currently, there is a lack of specific SAR data for this compound in the scientific domain. However, general principles from related compound classes can offer hypothetical insights into how structural modifications might influence its biological activity.
SAR studies on various chroman-4-one derivatives have demonstrated that substitutions on the chroman ring system can significantly impact their cellular effects. nih.gov For instance, the placement of hydroxyl or methoxy (B1213986) groups has been shown to modulate the antioxidant and cytotoxic properties of these scaffolds. nih.gov Similarly, modifications at the 3-position of the chroman-4-one core are known to be critical for various biological activities. nih.gov
In the context of imidazole-containing compounds, the imidazole moiety itself is a crucial pharmacophore in many biologically active molecules. mdpi.com The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors or donors, and the ring can participate in pi-stacking interactions, all of which are critical for binding to biological targets. mdpi.com
A hypothetical SAR study for this compound would likely involve the synthesis and in vitro evaluation of a library of analogs. Key modifications could include:
Substitutions on the Chroman Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the benzo portion of the chroman-4-one scaffold.
Modifications of the Imidazole Ring: Substitution on the carbon or nitrogen atoms of the imidazole ring to alter its electronic properties and steric bulk.
Alterations of the Linkage: While the core structure specifies a direct attachment of the imidazole to the 3-position of the chroman-4-one, analogs with different linkers could also be explored.
The resulting data from such studies, typically presented in tabular format, would correlate these structural changes with specific biological endpoints, such as enzyme inhibition, receptor binding affinity, or cellular proliferation.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs
| Compound ID | Chroman Ring Substitution | Imidazole Ring Substitution | Biological Activity (e.g., IC50 in µM) |
| Parent | None | None | - |
| Analog 1 | 6-Fluoro | None | - |
| Analog 2 | 7-Methoxy | None | - |
| Analog 3 | None | 2-Methyl | - |
| Analog 4 | None | 4-Nitro | - |
Note: The data in this table is purely hypothetical and for illustrative purposes only, as no specific experimental data for these compounds was found.
Development of this compound and its Analogs as Chemical Probes for Biological Systems
The development of chemical probes from novel molecular scaffolds is a critical step in understanding complex biological systems. A chemical probe is a small molecule tool used to study and manipulate biological processes in a selective manner. While there is no specific information on the development of this compound as a chemical probe, its structural features suggest potential avenues for such development.
The core this compound structure could serve as a "molecular scaffold" for the design of probes. nih.gov To be an effective chemical probe, a compound should ideally possess high potency, selectivity for its biological target, and a point for the attachment of a reporter group (e.g., a fluorescent dye, biotin (B1667282), or a photoaffinity label) without significantly disrupting its biological activity.
The development process would typically involve:
Identification of a Biological Target: Determining the specific protein or pathway with which the compound interacts.
SAR-Guided Optimization: Using SAR data to enhance the potency and selectivity of the compound for its target.
Linker and Reporter Group Attachment: Synthesizing analogs with a suitable linker at a position that does not interfere with target binding. This linker would then be used to attach a reporter group.
In Vitro Validation: Confirming that the resulting probe retains its biological activity and can be used to detect or isolate its target in a cellular context.
Table 2: Potential Analogs of this compound for Chemical Probe Development
| Compound Name | Modification for Probe Development | Potential Application |
| This compound | Core Scaffold | Starting point for probe design |
| Analog-Linker | Addition of an alkyl linker with a terminal reactive group (e.g., alkyne, azide) | For click chemistry-based attachment of reporter groups |
| Fluorescent Probe | Conjugation to a fluorophore (e.g., fluorescein, rhodamine) via a linker | For visualizing the subcellular localization of the target |
| Biotinylated Probe | Conjugation to biotin via a linker | For affinity purification and identification of the target protein |
Note: This table presents hypothetical examples of how the parent compound could be modified for use as a chemical probe.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation, Purity Assessment, and Isolation
Chromatographic methods are indispensable for the purification and analysis of synthetic compounds like 3-(1H-Imidazol-1-yl)chroman-4-one. These techniques separate components of a mixture based on their differential distribution between a stationary and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds such as this compound. In a research setting, HPLC is employed to assess the purity of a synthesized batch, to isolate the compound from reaction byproducts, and to quantify its presence in various matrices.
For a compound with the structural characteristics of this compound, a reverse-phase HPLC method would likely be the primary choice. This involves a nonpolar stationary phase (typically C18- or C8-bonded silica) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small percentage of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution by ensuring the imidazole (B134444) moiety is protonated.
Hypothetical HPLC Parameters for Analysis:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
This method would be suitable for assessing the purity of a sample, with the retention time being a key identifier under specific conditions. For preparative HPLC, the column dimensions and flow rate would be scaled up to handle larger quantities of the compound for isolation.
Gas Chromatography (GC) for Volatile Byproducts and Reactant Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar functional groups, GC is highly valuable for monitoring the presence of volatile starting materials or byproducts in its synthesis. For instance, the analysis of solvents or less complex reactants used in the synthetic pathway can be efficiently performed using GC.
Coupling GC with a mass spectrometer (GC-MS) allows for the identification of these volatile components by comparing their mass spectra to established libraries. nrfhh.com The successful application of GC-MS has been demonstrated in the analysis of various extracts containing chromanone derivatives to identify bioactive compounds. nrfhh.com
Spectrometric Methods for Quantitative Analysis in Research Matrices
Spectrometric techniques are crucial for the quantitative analysis of this compound, leveraging its interaction with electromagnetic radiation.
UV-Vis Spectrophotometry for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used method for determining the concentration of a compound in solution. The chromanone and imidazole rings in this compound contain chromophores that absorb light in the UV-Vis region. By establishing a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax), the concentration of an unknown sample can be accurately determined using the Beer-Lambert law. Mechanistic investigations of reactions involving chroman-4-ones have utilized UV-visible studies. researchgate.net
Expected UV-Vis Absorption Data:
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Methanol | ~250, ~290 | To be determined |
| Acetonitrile | ~248, ~288 | To be determined |
The exact λmax and molar absorptivity values would need to be experimentally determined.
Mass Spectrometry for Trace Analysis and Identification of Reaction Intermediates (in vitro, non-clinical)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for the structural elucidation and confirmation of synthetic compounds like this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which in turn confirms its elemental composition.
In the context of research, MS is invaluable for the identification of reaction intermediates and byproducts in a synthetic mixture. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer (such as a quadrupole, time-of-flight, or Orbitrap) can be used to analyze the reaction mixture directly or after chromatographic separation (LC-MS). The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides structural information that helps in the identification of unknown compounds or confirms the structure of the target molecule. The synthesis of various chromanone derivatives is often confirmed using mass spectrometry. researchgate.net
Predicted Mass Spectrometry Data:
| Ionization Mode | Ion | m/z (calculated) |
| ESI+ | [M+H]⁺ | 229.0977 |
| ESI+ | [M+Na]⁺ | 251.0796 |
The fragmentation of the [M+H]⁺ ion would likely involve characteristic losses, such as the neutral loss of the imidazole group or cleavages within the chromanone ring, providing further structural confirmation.
Emerging Research Areas and Future Perspectives
Exploration of Novel and Sustainable Synthetic Methodologies for Enhanced Yield and Efficiency
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemical research. For the synthesis of 3-(1H-imidazol-1-yl)chroman-4-one and its analogs, researchers are moving beyond traditional multi-step procedures towards more innovative and sustainable strategies. Key areas of exploration include:
One-Pot, Multi-Component Reactions: These reactions involve the combination of three or more reactants in a single vessel to form a complex product, thereby reducing the number of synthetic steps, purification processes, and waste generation. A novel three-component, one-pot condensation has been described for synthesizing related 1H-imidazol-4-yl-pyridines, a strategy that could be adapted for the imidazole-chromanone scaffold. nih.gov
Green Chemistry Principles: The use of safer solvents, renewable starting materials, and catalytic methods is being prioritized. This includes exploring microwave-assisted synthesis to accelerate reaction times and improve yields, as well as employing biocatalysis for highly selective transformations.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to batch processes.
| Synthetic Strategy | Advantages | Relevance to Imidazole-Chromanone Synthesis |
| Multi-Component Reactions | Step economy, reduced waste, increased efficiency. | Potential for rapid generation of a diverse library of substituted analogs. |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, improved purity. | Can accelerate key bond-forming steps in the synthesis of the chromanone or imidazole (B134444) rings. |
| Flow Chemistry | Enhanced safety, scalability, precise process control. | Enables safer handling of reactive intermediates and facilitates large-scale production. |
Design and Synthesis of Highly Functionalized and Stereochemically Defined Analogs
To explore and optimize the biological activity or material properties of the this compound scaffold, the design and synthesis of a diverse range of analogs are crucial. Research is focused on introducing various functional groups at specific positions on both the chromanone and imidazole rings.
According to structure-activity relationship (SAR) studies on related chromanone analogs, substitutions at the C-2, C-3, C-6, and C-7 positions of the chromanone ring with groups like methoxyphenyl, amines, or other aromatic moieties can significantly influence their biological activity. nih.gov Similarly, modifying the imidazole ring can alter pharmacokinetic properties and target interactions. mdpi.com
A critical aspect of analog design is the control of stereochemistry. The carbon at the C-3 position of the chroman-4-one ring is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). As biological systems are often highly stereospecific, one enantiomer may exhibit significantly higher potency or a different pharmacological profile than the other. Therefore, the development of stereoselective synthetic methods to produce enantiomerically pure this compound analogs is a significant and active area of research.
Integration of the this compound Scaffold into Complex Molecular Architectures and Hybrid Systems
The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery to create compounds with improved affinity, selectivity, or dual-action capabilities. The this compound scaffold is an excellent candidate for integration into such complex systems. nih.gov
Researchers are exploring the synthesis of hybrid molecules where the imidazole-chromanone core is linked to other biologically active moieties. nih.gov For instance, creating conjugates with coumarins, another class of compounds with diverse pharmacological properties, has been shown to yield molecules with potent antiviral activity. mdpi.com Other potential hybrid structures could involve linking the scaffold to fragments known to interact with specific enzymes or receptors, thereby targeting the resulting molecule to a particular biological pathway. These approaches can lead to the development of novel therapeutics with unique mechanisms of action. nih.gov
Application of Advanced Computational Methodologies for Predictive Modeling of Reactivity and Interaction
Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict molecular properties and guide experimental work. For the this compound system, these methods are being applied to:
Predict Reactivity: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to understand the electronic structure of the molecule, predict sites of reactivity, and elucidate reaction mechanisms for its synthesis.
Model Biological Interactions: Molecular docking simulations can predict how different analogs of this compound might bind to the active site of a target protein, such as an enzyme or receptor. This helps in the rational design of more potent and selective inhibitors.
ADME-Tox Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of new analogs. This early-stage assessment helps to identify candidates with favorable drug-like properties and reduce the likelihood of late-stage failures in drug development.
| Computational Method | Application | Benefit |
| Density Functional Theory (DFT) | Elucidating electronic structure and reaction mechanisms. | Guides synthetic strategy and understanding of molecular stability. |
| Molecular Docking | Predicting binding modes with biological targets. | Facilitates rational design of potent and selective analogs. |
| ADME-Tox Modeling | Predicting pharmacokinetic and toxicity profiles. | Prioritizes compounds with better drug-like properties for synthesis. |
Further Elucidation of Structure-Function Relationships at the Molecular Level
A deep understanding of the relationship between a molecule's three-dimensional structure and its function is paramount for designing improved compounds. Structure-function relationship (SFR) studies aim to identify the key structural features of this compound that are essential for its activity.
This is achieved by systematically synthesizing and testing a series of analogs where specific parts of the molecule are altered. For example, researchers might investigate how the position of the nitrogen atoms in the imidazole ring affects binding, or how substituents on the benzene (B151609) ring of the chromanone influence solubility and cell permeability. nih.gov Combining the experimental results from these analogs with the insights gained from computational modeling allows for the development of robust SFR models. These models are crucial for guiding the design of next-generation compounds with enhanced potency, selectivity, and optimized physicochemical properties. nih.gov
Addressing Research Challenges and Opportunities in the Field of Imidazole-Chromanone Chemical Research
The field of imidazole-chromanone chemistry, while promising, faces several challenges that also represent significant opportunities for future research.
Challenges:
Synthetic Complexity: Developing scalable, cost-effective, and stereoselective syntheses remains a primary hurdle.
Physicochemical Properties: Like many heterocyclic compounds, analogs may suffer from poor solubility or metabolic instability, which can hinder their biological application.
Target Identification: For new analogs with interesting biological activity, identifying the precise molecular target and mechanism of action can be a complex and resource-intensive process.
Opportunities:
New Therapeutic Areas: The versatile scaffold of this compound allows for its exploration in a wide range of therapeutic areas beyond those already investigated, including neurodegenerative diseases, metabolic disorders, and anti-infective agents.
Advanced Materials: The unique electronic and hydrogen-bonding capabilities of the imidazole and chromanone moieties could be exploited in the development of novel organic materials, such as sensors or electronic components. researchgate.net
AI and Machine Learning: The integration of artificial intelligence and machine learning can accelerate the design-synthesis-test cycle by predicting the properties of virtual compounds, prioritizing synthetic targets, and identifying novel structure-activity relationships from large datasets.
Overcoming these challenges and capitalizing on these opportunities will drive the next wave of innovation in the fascinating and potentially impactful field of imidazole-chromanone research.
Q & A
Q. What are the established synthetic routes for 3-(1H-Imidazol-1-yl)chroman-4-one?
The primary synthesis involves nucleophilic substitution of 3-bromochroman-4-one with imidazole in polar aprotic solvents like dimethylformamide (DMF). However, competing dehydrohalogenation can occur, requiring precise control of reaction time and temperature to optimize yields . Alternative methods include ring-closure reactions of 2-(1H-imidazol-1-yl)-2'-hydroxyacetophenones with paraformaldehyde in glacial acetic acid, yielding 45–70% of the target compound. By-products like hydroxymethyl derivatives may form due to secondary electrophilic attacks by formaldehyde .
Q. How is the structural integrity of this compound validated?
Structural validation employs spectroscopic techniques:
- NMR : Distinct signals for imidazole protons (δ 7.5–8.2 ppm) and chromanone carbonyl (δ 175–185 ppm).
- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and aromatic C-H bonds.
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures purity (>95%) .
Q. What are the key physicochemical properties of this compound?
The compound exhibits moderate solubility in polar solvents (e.g., DMSO, methanol) and limited aqueous solubility. Stability studies under varying pH and temperature conditions are critical for storage and biological assays. While melting points and spectral data are compound-specific, empirical determination via differential scanning calorimetry (DSC) and NMR is recommended .
Advanced Research Questions
Q. How do reduction reactions of this compound proceed, and what challenges arise?
Reduction with NaBH₄ or LiAlH₄ in alcoholic solvents yields chroman-4-ols (cis-trans mixtures) or chromenes via further dehydration. For example, NaBH₄ reduction produces 3-(1H-imidazol-1-yl)chroman-4-ol in >85% yield, but over-reduction to chromenes occurs under prolonged reaction times . Catalytic hydrogenation (Pd/C, H₂) is less common due to imidazole ring sensitivity. Reaction monitoring via TLC and quenching at optimal intervals is essential to prevent side products.
Q. What methodological approaches resolve contradictions in reaction outcomes (e.g., failed nucleophilic substitutions)?
Failed substitutions (e.g., with guanidine or pyridine derivatives) may result from steric hindrance or electronic deactivation. Strategies include:
- Solvent optimization : Switching to high-boiling solvents (e.g., DMSO) to enhance nucleophilicity.
- Catalyst use : Au(I) catalysts improve yields in heteroaromatic substitutions, though coordination with N-heteroaromatics can reduce efficacy .
- Temperature modulation : Elevated temperatures (80–100°C) for sluggish reactions, but may risk decomposition .
Q. How is the anticonvulsant activity of derivatives evaluated, and what structural features enhance efficacy?
Anticonvulsant activity is assessed in pentylenetetrazole (PTZ)-induced seizure models and lithium-pilocarpine status epilepticus. Key findings:
- 7-Chloro substitution : 7-Chloro-3-(1H-imidazol-1-yl)chroman-4-one delays seizure onset (10 mg/kg dose) and reduces mortality in PTZ models .
- Oxime derivatives : (Z)-O-(2,4-dichlorobenzyl)oxime derivatives show activity in PTZ-kindling models at 30 mg/kg .
- Lipophilicity : Methyl or ethyl substituents at C-2 improve blood-brain barrier penetration .
Q. What strategies optimize biological activity while minimizing toxicity?
- Structure-activity relationship (SAR) studies : Systematic substitution at C-6/C-7 positions with halogens or methoxy groups enhances potency.
- Metabolic stability : In vitro microsomal assays identify susceptible sites (e.g., imidazole ring oxidation), guiding prodrug design .
- Toxicity screening : Ames test for mutagenicity and acute toxicity studies in rodents prioritize candidates with therapeutic indices >10 .
Data Contradiction and Mechanistic Analysis
Q. Why do some derivatives show divergent activity in PTZ vs. lithium-pilocarpine models?
PTZ models assess acute seizure suppression, while lithium-pilocarpine evaluates epileptogenesis. Derivatives like 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one act via GABAergic modulation in PTZ but target NMDA receptors in chronic models. Mechanistic divergence necessitates dual-model screening to identify multifunctional agents .
Q. How are reaction mechanisms (e.g., ring-closure) elucidated?
Density functional theory (DFT) calculations and isotopic labeling (e.g., ¹³C-formaldehyde) track electrophilic attack pathways. Kinetic studies reveal paraformaldehyde-mediated ring-closure follows a two-step mechanism: initial imine formation, followed by cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
